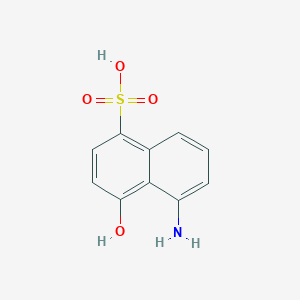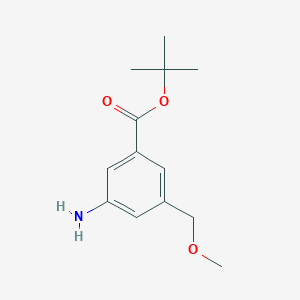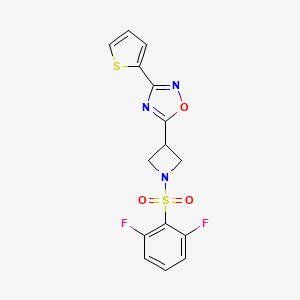![molecular formula C16H17N3O2S B2451404 6-ciclopropil-2-(2-(6,7-dihidrotien[3,2-c]piridin-5(4H)-il)-2-oxoethyl)piridazin-3(2H)-ona CAS No. 2034493-08-6](/img/structure/B2451404.png)
6-ciclopropil-2-(2-(6,7-dihidrotien[3,2-c]piridin-5(4H)-il)-2-oxoethyl)piridazin-3(2H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by a complex heterocyclic structure. It features a cyclopropyl group, a thieno[3,2-c]pyridine ring system, and a pyridazinone moiety, making it an interesting subject in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one finds applications in several fields:
Chemistry: : As an intermediate for the synthesis of other complex molecules.
Biology: : Used in biochemical studies to probe enzyme functions or receptor interactions.
Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Construction: The synthesis starts with the preparation of a thieno[3,2-c]pyridine precursor, which involves a multi-step reaction sequence including cyclization reactions and various functional group transformations.
Formation of the Pyridazinone Ring: This step typically involves a condensation reaction between the thieno[3,2-c]pyridine derivative and an appropriate nitrile or ester compound, facilitating the formation of the pyridazinone core under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would necessitate optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: : Using catalysts to lower the activation energy and improve reaction rates.
Temperature and Pressure Control: : Regulating these parameters to optimize reaction kinetics.
Purification Techniques: : Utilizing crystallization, chromatography, or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: : Suitable reducing agents can convert specific functional groups within the molecule to simpler forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound's functional groups, enabling the synthesis of diverse analogs.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products: The products of these reactions can include various functionalized derivatives that maintain the core structure but possess different reactive sites or electronic properties.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, typically involving:
Molecular Targets: : Enzymes, receptors, or other biomolecules that it binds to or modifies.
Pathways: : Can influence biochemical pathways by either activating or inhibiting specific proteins, thus altering cellular processes.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as other pyridazinones or thienopyridines, 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. List of Similar Compounds :
Thieno[3,2-c]pyridine derivatives
Other pyridazinone analogs
Would you like to dive deeper into any specific section?
Propiedades
IUPAC Name |
6-cyclopropyl-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15-4-3-13(11-1-2-11)17-19(15)10-16(21)18-7-5-14-12(9-18)6-8-22-14/h3-4,6,8,11H,1-2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLBPQRZSMWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2451323.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)
![2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451328.png)

![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)



![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)
![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)

